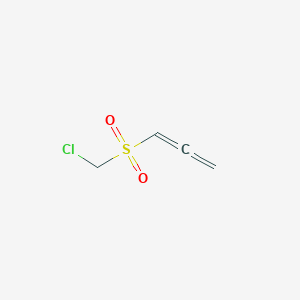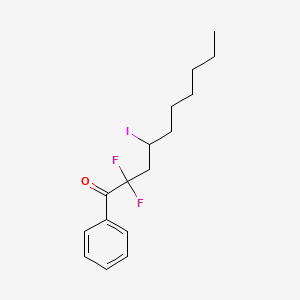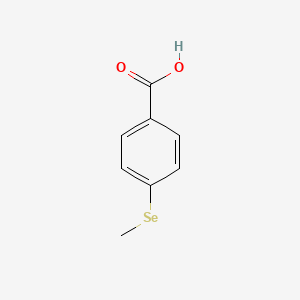
Benzoic acid, 4-(methylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(methylseleno)-: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methylseleno group attached to the benzene ring at the para position relative to the carboxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis from Benzyl Alcohol: One common method involves the oxidation of benzyl alcohol using potassium permanganate (KMnO4) in an acidic medium to yield benzoic acid
Grignard Reaction:
Industrial Production Methods: Industrial production of benzoic acid, 4-(methylseleno)-, typically involves large-scale oxidation processes and the use of specialized reagents to introduce the methylseleno group. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Antimicrobial Activity: Research has shown that derivatives of benzoic acid exhibit antimicrobial properties, making them potential candidates for use in pharmaceuticals.
Medicine:
Drug Development: The compound’s unique properties make it a potential candidate for the development of new drugs, particularly those targeting specific molecular pathways.
Industry:
Wirkmechanismus
The mechanism by which benzoic acid, 4-(methylseleno)-, exerts its effects involves the interaction of the methylseleno group with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can disrupt cellular processes . Additionally, the compound can interact with specific enzymes and proteins, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
Benzoic Acid: The parent compound, which lacks the methylseleno group.
4-Hydroxybenzoic Acid: A derivative with a hydroxyl group at the para position.
Methyl Benzoate: An ester derivative of benzoic acid.
Uniqueness: Benzoic acid, 4-(methylseleno)-, is unique due to the presence of the methylseleno group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in redox reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
133706-53-3 |
|---|---|
Molekularformel |
C8H8O2Se |
Molekulargewicht |
215.12 g/mol |
IUPAC-Name |
4-methylselanylbenzoic acid |
InChI |
InChI=1S/C8H8O2Se/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) |
InChI-Schlüssel |
KUZAANLFQXVAOE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14271144.png)
![1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene](/img/structure/B14271151.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine](/img/structure/B14271154.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane](/img/structure/B14271156.png)
![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide](/img/structure/B14271171.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
![N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide](/img/structure/B14271179.png)
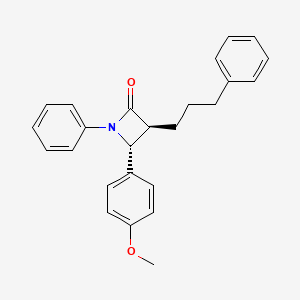
![[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B14271184.png)
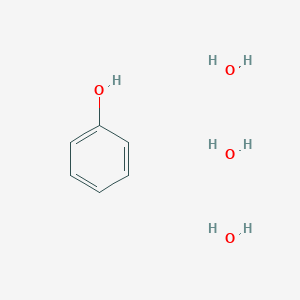
![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
